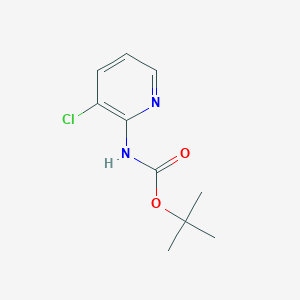

Tert-butyl (3-chloropyridin-2-yl)carbamate

Description

tert-Butyl (3-chloropyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino moiety of 3-chloropyridin-2-amine. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molar mass of 228.68 g/mol. The chlorine substituent at the pyridine’s 3-position and the Boc group contribute to its stability and reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl N-(3-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBGEBSDUYPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-chloropyridin-2-yl)carbamate typically involves the reaction of 3-chloropyridin-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: The chlorine atom can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

Major Products Formed:

Pyridine N-oxide: Formed by the oxidation of the pyridine ring.

Amine Derivatives: Resulting from the reduction of the chlorine atom.

Substituted Pyridines: Obtained by substituting the chlorine atom with other functional groups.

Scientific Research Applications

Tert-butyl (3-chloropyridin-2-yl)carbamate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl (3-chloropyridin-2-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent positions, halogen type, or additional functional groups. These variations influence reactivity, solubility, and biological activity.

Table 1: Structural and Physical Properties of Selected Pyridine Carbamates

Industrial and Pharmaceutical Relevance

- Drug Intermediates : These compounds are pivotal in synthesizing kinase inhibitors (e.g., imidazo[4,5-b]pyridin-2-ones) and antiviral agents .

- Cost Considerations : Fluorinated derivatives (e.g., tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate) are costlier ($420/g) due to complex synthesis, limiting large-scale use .

Biological Activity

Tert-butyl (3-chloropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and applications in drug discovery.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a pyridine ring that contains a chlorine substituent at the 3-position. Its molecular formula is , and it has a molar mass of approximately 270.71 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate moiety allows for covalent bonding with nucleophilic residues in enzyme active sites, potentially leading to inhibition of enzymatic activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Biological Activities

-

Enzyme Inhibition :

- This compound has been studied for its potential as an enzyme inhibitor. Its interaction with specific enzymes may lead to modulation of biological pathways relevant to disease processes.

-

Antimicrobial Properties :

- Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further research in infectious disease treatment.

- Selectivity in Targeting :

Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate | Bromine substitution | Potential enzyme inhibitor |

| Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | Additional methyl group | Similar interaction profile |

These comparisons highlight the significance of substitution patterns on the pyridine ring, which can influence reactivity and biological activity.

Case Studies

-

Antimalarial Drug Development :

- A study focused on the inhibition of aspartate transcarbamoylase (ATC), a promising target for antimalarial drugs, demonstrated that derivatives similar to this compound showed potent inhibitory effects against Plasmodium falciparum ATC in vitro. The most effective inhibitors displayed selectivity for parasitic over human enzymes, indicating their potential for therapeutic application with reduced side effects .

-

CYP1A2 Inhibition :

- Another investigation assessed the compound's role as a CYP1A2 inhibitor, which could have implications for drug metabolism and pharmacokinetics. Understanding these interactions is crucial for evaluating the compound's therapeutic effects and safety profiles.

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl (3-chloropyridin-2-yl)carbamate?

The compound is typically synthesized via condensation reactions. A validated protocol involves coupling tert-butyl carbamate derivatives with substituted pyridines using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions . Key parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.

- Temperature : Room temperature to 40°C to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, pyridine protons at δ 7.5–8.5 ppm) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 257.08) .

Basic: How should researchers ensure stability during storage and handling?

- Storage : Keep at 2–8°C in amber vials under nitrogen to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases, which cleave the carbamate group .

- Handling : Use gloveboxes for air-sensitive steps. Monitor degradation via periodic TLC or HPLC .

Advanced: What mechanistic insights govern its reactivity in derivatization reactions?

The 3-chloro-pyridine moiety undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the tert-butyl carbamate group is susceptible to acidic cleavage. Studies show that metalation at the pyridine ring (via Li or Mg bases) enables C–H functionalization, useful for synthesizing analogues . Kinetic analysis (e.g., UV-Vis monitoring) can optimize reaction rates .

Advanced: What challenges arise in crystallographic analysis of this compound?

- Crystal Growth : Low solubility in common solvents necessitates vapor diffusion (e.g., ether into DCM).

- Data Collection : Use synchrotron radiation for weak diffractors. SHELXL refinement (via Olex2) resolves disorder in tert-butyl groups .

- Validation : Check for twinning using R and PLATON’s ADDSYM to avoid misinterpretation .

Advanced: How to resolve contradictions in reported toxicity or stability data?

- Cross-Validation : Replicate assays (e.g., Ames test for mutagenicity) under controlled conditions.

- Meta-Analysis : Compare SDS entries (e.g., vs. 3) to identify inconsistent hazard classifications.

- Computational Tools : Use QSAR models (e.g., EPA’s TEST) to predict acute toxicity if experimental data are lacking .

Advanced: What strategies enhance derivatization for structure-activity relationship (SAR) studies?

- Parallel Synthesis : Use combinatorial libraries with varying substituents on the pyridine ring.

- Click Chemistry : Introduce triazoles via Cu-catalyzed azide-alkyne cycloaddition.

- Protecting Groups : Temporarily mask the carbamate with Fmoc for selective functionalization .

Advanced: How to assess ecological impact in line with OECD guidelines?

- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.

- Aquatic Toxicity : Follow OECD 202 (Daphnia magna immobilization test) and 203 (fish acute toxicity).

- Bioaccumulation : Estimate logP values (e.g., calculated logP = 2.1) to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.